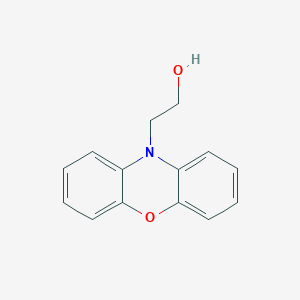

10H-Phenoxazine-10-ethanol

Description

Significance of the Phenoxazine (B87303) Ring System in Advanced Chemical Research

The phenoxazine ring system, a heterocyclic scaffold, has garnered considerable interest across various scientific disciplines due to its unique electronic properties and versatile applications. ontosight.ainih.gov This tricyclic structure, consisting of a central oxazine (B8389632) ring fused to two benzene (B151609) rings, serves as a fundamental building block in the design and synthesis of novel organic materials and biologically active molecules. chemistryviews.orgresearchgate.net Its "butterfly-like" conformation can be converted to a planar structure upon one-electron oxidation, leading to changes in its electronic and photophysical properties. chemistryviews.org

Phenoxazine derivatives have demonstrated a wide array of applications, including in the development of pharmaceuticals, dyes and pigments, and materials for organic electronics. nih.govsmolecule.com In the realm of medicinal chemistry, phenoxazine-containing compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govontosight.ai For instance, the well-known antibiotic Actinomycin D incorporates a phenoxazine moiety, which is crucial for its biological activity. nih.gov

The utility of the phenoxazine scaffold also extends to materials science, where its derivatives are employed in the fabrication of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts. nih.govnih.gov The electron-donating nature of the phenoxazine unit makes it a valuable component in the design of materials with specific optoelectronic properties. nih.govrsc.org Furthermore, phenoxazines have been recognized for their radical-trapping antioxidant capabilities, showing high reactivity towards peroxyl radicals, which is significant in preventing autoxidation in various products. acs.orgrsc.org The ability to modify the phenoxazine core at various positions allows for the fine-tuning of its properties, making it a privileged scaffold in the development of new functional molecules. nih.govresearchgate.net

Overview of the 10H-Phenoxazine-10-ethanol Molecular Architecture

The addition of the ethanol (B145695) substituent at the N-10 position introduces a hydroxyl functional group, which can participate in hydrogen bonding and other intermolecular interactions. This structural feature can affect the molecule's solubility, reactivity, and potential biological interactions. The synthesis of N-substituted phenoxazines, such as 10H-Phenoxazine-10-ethanol, often involves the alkylation of the phenoxazine parent compound. niscpr.res.in

Spectroelectrochemical studies of N-substituted phenoxazines, including 2-(10H-phenoxazin-10-yl)ethanol (another name for 10H-Phenoxazine-10-ethanol), have been conducted to understand their properties as electrochemical labels for biomolecules. researchgate.net The presence of the ethanol group can modulate the electronic properties of the phenoxazine ring, which is pertinent to its application in areas like biosensors. researchgate.net The structural and electronic characteristics of 10H-Phenoxazine-10-ethanol make it a subject of interest for further investigation into its potential applications in various fields of chemical research.

Detailed Research Findings

The following table summarizes key properties and synthetic approaches for phenoxazine and its derivatives, providing a comparative context for understanding 10H-Phenoxazine-10-ethanol.

| Property/Method | Description | References |

| Biological Activities | Phenoxazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The well-known antibiotic Actinomycin D contains a phenoxazine moiety. | ontosight.ainih.govontosight.ai |

| Applications in Materials Science | These compounds are utilized in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts due to their electron-donating capabilities. | nih.govnih.govrsc.org |

| Antioxidant Properties | Phenoxazines act as effective radical-trapping antioxidants, demonstrating high reactivity towards peroxyl radicals. | acs.orgrsc.org |

| Synthesis of N-Substituted Phenoxazines | N-alkylation of the phenoxazine core is a common method for synthesizing derivatives like 10H-Phenoxazine-10-ethanol. Phase transfer catalysis can be employed for this purpose. | niscpr.res.in |

| Molecular Structure | The core structure is a tricyclic system with a central oxazine ring fused to two benzene rings, often described as having a "butterfly-like" conformation. | chemistryviews.org |

| Electrochemical Properties | N-substituted phenoxazines have been studied for their potential as electrochemical labels for biomolecules, with the substituent influencing the electronic properties of the ring system. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-phenoxazin-10-ylethanol |

InChI |

InChI=1S/C14H13NO2/c16-10-9-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,16H,9-10H2 |

InChI Key |

UPNWMTKPFHVTNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 10h Phenoxazine 10 Ethanol and Its Derivatives

Direct Synthesis of 10H-Phenoxazine-10-ethanol

The direct synthesis of 10H-Phenoxazine-10-ethanol is achieved through the N-alkylation of the parent 10H-phenoxazine. A common method involves the reaction of 10H-phenoxazine with ethylene (B1197577) oxide. This reaction is typically carried out in the presence of a base, such as sodium carbonate, which facilitates the nucleophilic attack of the phenoxazine (B87303) nitrogen on the epoxide ring, leading to the formation of the desired 10-(2-hydroxyethyl)-10H-phenoxazine. smolecule.com

Another viable approach is the reaction of 10H-phenoxazine with a 2-haloethanol, such as 2-chloroethanol (B45725), in the presence of a base. The base deprotonates the nitrogen of the phenoxazine, increasing its nucleophilicity and enabling it to displace the halide from the 2-haloethanol, yielding 10H-Phenoxazine-10-ethanol.

General Synthetic Approaches to Phenoxazine Core Structures

The construction of the fundamental phenoxazine ring system can be accomplished through several synthetic routes, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Condensation and Cyclization Reactions

Historically, the synthesis of the phenoxazine core has relied on condensation and cyclization reactions. A foundational method involves the thermal condensation of a 2-aminophenol (B121084) with a catechol. sciencemadness.org Variations of this approach include the reaction of 2-aminophenol with itself or its hydrochloride salt at high temperatures. google.com

A more contemporary and versatile method involves the reaction of a 2-aminophenol with a suitably activated benzene (B151609) derivative. For instance, the reaction of 2-aminophenol with 4,5-difluoro-1,2-dinitrobenzene in the presence of a base like sodium carbonate in ethanol (B145695) leads to the formation of a dinitrophenoxazine derivative. acs.orgnih.gov The reaction proceeds through a nucleophilic aromatic substitution mechanism.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 2-aminophenol, 4,5-difluoro-1,2-dinitrobenzene | Na2CO3, EtOH, 70°C, 6h | 2,3-Dinitro-10H-phenoxazine | 32% | acs.org |

| 2-(N-methylamino)phenol, 4,5-difluoro-1,2-dinitrobenzene | Na2CO3, EtOH | 2,3-Dinitro-10-methylphenoxazine | 82% | acs.org |

Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful cross-coupling methodologies for the construction of the phenoxazine scaffold, primarily through the formation of C-N and C-O bonds.

Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig Reactions:

Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing phenoxazine derivatives. The Buchwald-Hartwig amination, for example, can be employed to form the C-N bond by coupling an amine with an aryl halide. nih.gov This reaction has been utilized in the synthesis of various N-substituted phenoxazines. nih.gov The Suzuki-Miyaura coupling is another powerful tool, typically used to form C-C bonds, but can be adapted for the synthesis of heterocyclic systems. nih.gov

| Reactants | Catalyst/Ligand System | Product | Reference |

| Aryl halide and amine | Palladium precatalyst and phosphine (B1218219) ligand | Aryl amine | nih.gov |

| 6-chlorobenzo[a]phenoxazine-5-one and various amines | Palladium catalyst | 6-amino derivatives of benzo[a]phenoxazin-5-one | nih.gov |

O2-Mediated Dehydrogenative Phenoxazination of Phenols

A more recent and environmentally benign approach to phenoxazine synthesis is the O2-mediated dehydrogenative phenoxazination of phenols. This method involves the coupling of phenols in the presence of an oxygen atmosphere, often facilitated by a catalyst. This strategy represents a green alternative to traditional methods that may require harsh reagents or transition metal catalysts.

Construction of Phenoxazine Rings with Specific Functional Groups

The direct incorporation of functional groups during the synthesis of the phenoxazine ring is a strategic approach to obtain specifically substituted derivatives.

Nitro Groups: As mentioned in section 2.2.1, the reaction of 2-aminophenol with 4,5-difluoro-1,2-dinitrobenzene provides a direct route to dinitrophenoxazine derivatives. acs.orgnih.gov The nitro groups can then serve as versatile handles for further transformations.

Sulfonic Acid Groups: The introduction of sulfonic acid groups can be achieved through various sulfonation reactions on the pre-formed phenoxazine core or by using sulfonated starting materials. For example, the synthesis of 1-nitro-10H-phenoxazine-3-sulfonic acid has been reported, which can then be converted to a variety of sulfonamide derivatives. nih.gov

Functionalization and Derivatization Strategies for the Phenoxazine Scaffold

The phenoxazine ring system is amenable to a range of functionalization and derivatization reactions, allowing for the fine-tuning of its properties. The nitrogen atom at the 10-position is a primary site for modification.

N-Alkylation and N-Acylation: The hydrogen atom on the nitrogen of 10H-phenoxazine can be readily substituted with various alkyl or acyl groups. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides in the presence of a base. researchgate.net These reactions provide access to a wide variety of N-substituted phenoxazine derivatives.

Displacement of Nitro Groups: In nitrated phenoxazine derivatives, the nitro groups can be displaced by various nucleophiles. For example, in 2,3-dinitro-10-methylphenoxazine, one of the nitro groups can be selectively displaced by nucleophiles such as butylamine, potassium ethoxide, or potassium hydroxide, leading to new functionalized phenoxazines. nih.gov

| Starting Material | Reagent | Product | Reference |

| 10H-phenoxazine | Ethylchloroacetate | Ethyl 2-(10H-phenoxazin-10-yl)acetate | researchgate.net |

| 2,3-Dinitro-10-methylphenoxazine | Butylamine | 2-(Butylamino)-3-nitro-10-methylphenoxazine | nih.gov |

| 2,3-Dinitro-10-methylphenoxazine | KOEt | 2-Ethoxy-3-nitro-10-methylphenoxazine | nih.gov |

| 2,3-Dinitro-10-methylphenoxazine | KOH | 2-Hydroxy-3-nitro-10-methylphenoxazine | nih.gov |

This diverse array of synthetic methodologies underscores the versatility of the phenoxazine scaffold and provides chemists with a robust toolbox for the creation of novel derivatives with a wide range of potential applications.

N-Alkylation and N-Acylation Reactions

The nitrogen atom within the phenoxazine ring is a key site for functionalization due to its nucleophilic character. This allows for the straightforward introduction of various substituents through N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the electronic properties and steric profile of the phenoxazine core.

N-Alkylation: This process involves the reaction of the N-H group of 10H-phenoxazine with electrophilic alkylating agents, such as alkyl halides. The synthesis of the parent compound of interest, 10H-Phenoxazine-10-ethanol, is itself an example of N-alkylation, typically achieved by reacting 10H-phenoxazine with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

N-Acylation: This reaction involves the condensation of 10H-phenoxazine or its amino derivatives with acylating agents like acyl chlorides or acid anhydrides. For instance, new 10-amido phenoxazine derivatives have been synthesized by reacting 10-amino phenoxazine with various chlorides. researchgate.net The reaction of 10-amino phenoxazine with reagents such as benzoyl chloride, isovaleryl chloride, and 4-bromophenacyl chloride yields the corresponding 10-amido phenoxazine derivatives. researchgate.net These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct.

Below is a table summarizing examples of N-acylation reactions starting from 10-amino phenoxazine.

| Starting Material | Reagent | Product | Reference |

| 10-amino phenoxazine | Benzoyl chloride | 10-Benzamido phenoxazine | researchgate.net |

| 10-amino phenoxazine | Isovaleryl chloride | 10-Isovaleramido phenoxazine | researchgate.net |

| 10-amino phenoxazine | 4-Bromophenacyl chloride | N-(10H-phenoxazin-10-yl)-2-(4-bromophenyl)-2-oxoacetamide | researchgate.net |

Aromatic Substitution Reactions

The benzene rings of the phenoxazine nucleus are electron-rich, making them susceptible to electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com This class of reactions allows for the introduction of various functional groups onto the aromatic framework, which can significantly alter the molecule's physical and chemical properties. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org

A notable example is the synthesis of sulfonamide derivatives of phenoxazine. nih.gov The process begins with the nitration of the phenoxazine core, followed by sulfonation to produce 1-nitro-10H-phenoxazine-3-sulfonic acid. nih.gov This intermediate is then converted to the corresponding sulfonyl chloride using a reagent like phosphorus oxychloride. The resulting 1-nitro-10H-phenoxazine-3-sulfonyl chloride serves as a versatile precursor for a wide range of N-substituted sulfonamides by reacting it with various primary or secondary amines. nih.gov

The table below outlines the synthesis of various phenoxazine sulfonamides from the sulfonyl chloride precursor.

| Starting Material | Amine Reagent | Resulting Product Class | Reference |

| 1-nitro-10H-phenoxazine-3-sulfonyl chloride | Alkylamines | N-alkyl-1-nitro-10H-phenoxazine-3-sulfonamides | nih.gov |

| 1-nitro-10H-phenoxazine-3-sulfonyl chloride | Arylamines | N-aryl-1-nitro-10H-phenoxazine-3-sulfonamides | nih.gov |

| 1-nitro-10H-phenoxazine-3-sulfonyl chloride | Heteroarylamines | N-heteroaryl-1-nitro-10H-phenoxazine-3-sulfonamides | nih.gov |

Introduction of Extended Conjugated Systems

To modulate the electronic and photophysical properties of phenoxazine derivatives for applications in materials science, extended conjugated systems are often introduced. This is commonly achieved by attaching large aromatic moieties such as aryl, naphthyl, or perylene (B46583) groups to the phenoxazine core, typically at the 10-position nitrogen.

One effective method for this functionalization is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com In this approach, the nucleophilic nitrogen of 10H-phenoxazine attacks a highly electron-deficient polyfluoroarene. For example, 10H-phenoxazine can be reacted with octafluorotoluene (B1221213) in the presence of a mild base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). mdpi.com This reaction selectively yields a C-N coupled product where the aryl group is attached to the phenoxazine nitrogen. mdpi.com This metal-free approach provides efficient access to highly functionalized 10-phenylphenoxazine (B14166687) derivatives. mdpi.com

The following table details an example of an SNAr reaction for aryl group introduction.

| Phenoxazine Reactant | Aryl Reactant | Base/Solvent | Product | Yield | Reference |

| 10H-phenoxazine | Octafluorotoluene | K2CO3 / DMF | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenoxazine | 80% | mdpi.com |

Synthesis of Phenoxazine-Based Heterocycles

The phenoxazine scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems and derivatives like nucleoside analogues. These advanced structures are often explored for their potential biological activities.

Nucleoside Derivatives: Phenoxazine-based nucleoside compounds have been synthesized and investigated for their antiviral properties. nih.gov In one such synthesis, a modified phenoxazine ring system, 1,3-diaza-2-oxophenoxazine, is coupled with a deoxyribose sugar moiety. This results in compounds like 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, which has shown potential as an inhibitor of Varicella-Zoster Virus (VZV) DNA replication. nih.gov

Polycyclic Heterocycles: The phenoxazine core can be expanded to create larger, polycyclic aromatic systems. An example is the synthesis of benzo[a]phenoxazine derivatives. The antimalarial drug SSJ-183, a benzo[a]phenoxazine, can be synthesized in a one-pot method starting from Nile Blue A, which is itself a phenoxazine-based dye. nih.gov The synthesis involves the reduction of Nile Blue A, followed by an in-situ substitution reaction with 4-chloropyridine (B1293800) and subsequent air oxidation to form the extended heterocyclic system. nih.gov

The table below summarizes these synthetic approaches to complex phenoxazine-based heterocycles.

| Starting Scaffold | Key Reagents | Resulting Heterocycle Class | Example Product | Reference |

| 1,3-diaza-2-oxophenoxazine | Deoxyribose derivative | Nucleoside Analogue | 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | nih.gov |

| Nile Blue A (Benzo[a]phenoxazin-5-amine derivative) | Zn/Fe, 4-chloropyridine | Fused Polycyclic System | Benzo[a]phenoxazine SSJ-183 | nih.gov |

Advanced Spectroscopic and Spectroelectrochemical Characterization of 10h Phenoxazine 10 Ethanol and Derivatives

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of 10H-Phenoxazine-10-ethanol and its derivatives are primarily governed by the phenoxazine (B87303) core. UV-Vis absorption spectra typically show strong bands in the 220–320 nm range, assigned to π-π* transitions, and additional bands between 330–440 nm, which are attributed to intramolecular charge transfer (ICT). nih.gov For example, a phenoxazine derivative in a dilute solution exhibited a strong, featureless absorption band with a maximum (λmax) at 382 nm. nih.gov In thin-film form, the absorption maximum of a derivative was red-shifted to 440 nm, suggesting a more planar conformation in the solid state. nih.gov

Fluorescence spectroscopy reveals that these compounds are often highly emissive. When excited, phenoxazine derivatives can show strong fluorescence, with emission maxima and quantum yields being sensitive to molecular structure and solvent polarity. nih.gov For instance, a phenoxazine derivative in an acetonitrile (B52724) solution, when excited at 374 nm, displayed an emission centered at 436 nm. nih.gov In the solid state, the emission peak for a similar derivative was observed at 448 nm. nih.gov Another study on phenoxazine derivatives reported emission maxima ranging from 574 nm to 611 nm in toluene (B28343) solutions, demonstrating the tunability of the emission color through molecular design. nih.gov The fluorescence quantum yield for certain N-alkyl phenoxazines has been reported to be greater than 77%. nih.gov

Table 1: Electronic Absorption and Emission Data for Phenoxazine Derivatives

| Compound/Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Phenoxazine Derivative 2b | Acetonitrile | 382 | 436 | - |

| Phenoxazine Derivative 2b (Thin Film) | - | 440 | 448 | - |

| PXZ-SFIP | Toluene | ~400-430 (ICT) | 576 | - |

| PXZ-SFIC | Toluene | ~400-430 (ICT) | 574 | - |

| PXZ-SFIS | Toluene | ~400-430 (ICT) | 611 | - |

| N-Alkyl Phenoxazines | - | - | - | > 0.77 |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a key technique for identifying the functional groups within 10H-Phenoxazine-10-ethanol and its derivatives. The spectrum of the parent compound is expected to show a characteristic broad absorption band for the O-H stretching vibration of the ethanol (B145695) group in the 3600-3200 cm⁻¹ region. umn.edu Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹. umn.edu

Key vibrations associated with the phenoxazine core include the C-O-C stretch, which appears in the 1250-1050 cm⁻¹ range, and the C-N stretch, typically found between 1350-1250 cm⁻¹. umn.edu The presence of substituents will introduce additional characteristic bands; for instance, nitro groups on the phenoxazine ring would show strong stretches between 1600-1500 cm⁻¹ and 1400-1300 cm⁻¹. umn.eduacs.org

Table 2: Characteristic IR Frequencies for 10H-Phenoxazine-10-ethanol and Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Alcohol O-H | Stretch, broad | 3600 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2950 - 2840 |

| Aromatic C=C | Stretch | 1600 - 1400 |

| Amine C-N | Stretch | 1350 - 1250 |

| Ether C-O-C | Stretch | 1250 - 1050 |

| Alcohol C-O | Stretch | 1200 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed structural information for 10H-Phenoxazine-10-ethanol and its derivatives.

¹H NMR: For 10H-Phenoxazine-10-ethanol, the aromatic protons on the phenoxazine core are expected to resonate in the 6.5-7.7 ppm region. nih.gov The methylene (B1212753) protons of the ethanol group will appear as distinct signals. The -N-CH₂- protons are typically found around 3.5-4.0 ppm, while the -CH₂-OH protons resonate at slightly different shifts, often coupled to each other. nih.gov The hydroxyl proton (-OH) gives a singlet whose position is variable and depends on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum of 10H-Phenoxazine-10-ethanol would show aromatic carbon signals between 111 and 156 ppm. nih.gov The aliphatic carbons of the ethanol side chain would appear further upfield; for example, the -N-CH₂- carbon is expected around 44 ppm, with the -CH₂-OH carbon at a different characteristic shift. nih.govdocbrown.info The specific chemical shifts are sensitive to the substitution pattern on the phenoxazine ring. nih.govnih.gov

Table 3: Representative NMR Data for Phenoxazine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Phenoxazine) | 6.5 - 7.7 |

| -N-CH₂- | 3.5 - 4.0 | |

| -CH₂-OH | ~3.5 - 4.0 | |

| ¹³C | Aromatic (Phenoxazine) | 111 - 156 |

| -N-CH₂- | ~44 | |

| -CH₂-OH | ~60 |

Mass Spectrometry Techniques (HRMS, MALDI-TOF, ESI-MS, LSIMS, FAB-MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of these compounds.

High-Resolution Mass Spectrometry (HRMS): This technique provides exact mass measurements, allowing for the unambiguous determination of the molecular formula. For instance, HRMS-ESI was used to confirm the calculated mass of a phenoxazine derivative (C₃₈H₄₇NO₃) as 561.40 m/z [M⁺], matching the theoretical value. nih.gov

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is well-suited for these molecules, often detecting the protonated molecular ion [M+H]⁺. nih.govresearchgate.net

MALDI-TOF, LSIMS, and FAB-MS: These techniques are also applicable for the characterization of phenoxazine derivatives, particularly for analyzing larger oligomeric or polymeric structures incorporating the phenoxazine unit.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

The phenoxazine moiety can be oxidized to a stable radical cation, which is EPR active. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for characterizing these radical species. The EPR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, primarily the ¹⁴N nucleus of the phenoxazine core and various protons, leading to a complex hyperfine structure. acs.orgrsc.org Analysis of the g-factor and hyperfine coupling constants provides insight into the electronic structure and spin density distribution of the radical. acs.org EPR studies have confirmed that upon one-electron reduction or oxidation, a radical species is formed, which can be delocalized over a large part of the molecular skeleton. acs.org

Cyclic Voltammetry and Electroanalytical Techniques for Redox Behavior Analysis

Cyclic voltammetry (CV) is employed to investigate the redox behavior of 10H-Phenoxazine-10-ethanol and its derivatives. The phenoxazine core typically undergoes a reversible one-electron oxidation to form a stable radical cation. nih.gov The oxidation potential (Eₒₓ) is a key parameter reflecting the electron-donating strength of the molecule. nih.gov For a series of N-alkyl phenoxazines, reversible oxidation events were observed in the range of 0.56 to 0.70 V vs SCE. nih.gov The redox potential can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenoxazine core. nih.govfigshare.com For example, N-methyl and N-isopropyl phenoxazine derivatives exhibit redox potentials of 0.25 V vs Fc/Fc⁺. figshare.com These studies are essential for understanding the electronic properties and potential applications of these compounds in redox-based technologies. nih.govnih.gov

Table 4: Redox Potentials of Selected Phenoxazine Derivatives

| Compound/Derivative | Redox Event | Potential (V) | Reference Electrode |

|---|---|---|---|

| N-Alkyl Phenoxazines | E0ox [²PC·⁺/¹PC] | 0.56 to 0.70 | SCE |

| N-methyl phenoxazine | Eredox | 0.25 | Fc/Fc⁺ |

| N-isopropyl phenoxazine | Eredox | 0.25 | Fc/Fc⁺ |

| DAC-substituted phenoxazine | Eredox | 0.70 | Fc/Fc⁺ |

Redox Chemistry and Mechanistic Investigations of Phenoxazine Systems

Reversible Electron Transfer Processes in Phenoxazine (B87303) Derivatives

The electrochemical characteristics of phenoxazine systems are defined by their capacity to undergo reversible electron transfer reactions. This behavior is central to their function in applications requiring stable charge-discharge cycles.

Single-Electron and Multi-Electron Redox Pathways

Phenoxazine derivatives, including N-substituted variants like 10H-Phenoxazine-10-ethanol, typically undergo sequential single-electron transfer processes. The initial oxidation is a quasi-reversible, diffusion-controlled process that yields a stable cation radical. Spectroelectrochemical studies on N-substituted phenoxazines with a -CH2CH2X (where X can be OH) side chain have shown that the formal redox potential for this first oxidation step falls within the range of 0.39 to 0.45 V versus a Saturated Calomel Electrode (SCE).

Further oxidation can lead to a second single-electron transfer, forming a dication. For instance, the cyclic voltammogram of 10-[(3'-N-benzylamino)propyl]phenoxazine exhibits two reversible anodic waves, corresponding to the formation of the radical cation and the dication, with redox potentials of 617 mV and 900 mV, respectively ias.ac.in. While the specific potentials for 10H-Phenoxazine-10-ethanol are not detailed in the available literature, the N-ethanol substituent is expected to have a similar electron-donating effect as other N-alkyl groups, suggesting a comparable redox behavior. The electron-donating nature of the N-alkyl group tends to stabilize the formation of the radical cation nih.gov.

Some phenoxazine-based compounds have been investigated for their ability to undergo two-electron transfers, which is crucial for enhancing charge storage capacity in applications like alkaline flow batteries.

Characterization of Redox Intermediates (e.g., stable cation radicals, dications)

The oxidation of N-substituted phenoxazines leads to the formation of distinct redox intermediates. The primary intermediate is a stable cation radical, which is often intensely colored. Spectroelectrochemical analysis of N-substituted phenoxazines with a -CH2CH2X substituent revealed that the radical cations exhibit absorbance at 385, 410, and 530 nm. The stability of these radical cations is a key attribute for their practical applications.

Upon further oxidation, a dication can be formed. The characterization of these species is often accomplished through a combination of electrochemical techniques, such as cyclic voltammetry, and spectroscopic methods like UV-Vis, IR, and mass spectrometry ias.ac.in. The stability and reactivity of these radical cations can be influenced by the solvent environment. For example, the stability of certain phenoxazine radical cations has been observed to be greater in ethyl acetate (B1210297) compared to N,N-dimethylacetamide nih.gov.

Proton-Electron Transfer (PET) Mechanisms in Aqueous Systems

In aqueous environments, the redox chemistry of phenoxazine systems can be further complicated by the involvement of protons, leading to proton-electron transfer (PET) mechanisms. While the core redox process involves the transfer of electrons from the phenoxazine ring, the presence of protic solvents and the nature of the substituents can facilitate coupled proton transfers. This is particularly relevant for phenoxazine derivatives used in aqueous redox flow batteries, where the pH of the electrolyte can significantly influence the electrochemical behavior and stability of the molecule. The specific PET mechanisms for 10H-Phenoxazine-10-ethanol in aqueous systems are not extensively detailed in the literature, but the general principles of PET in related organic molecules would apply.

Electrochemical Stability and Degradation Pathways

The long-term performance of phenoxazine-based systems is intrinsically linked to their electrochemical stability and the pathways through which they might degrade. Understanding these degradation mechanisms is critical for designing more robust and durable applications.

Cooperative Degradation Mechanisms in Redox Flow Batteries

In the context of aqueous redox flow batteries, phenoxazine-based catholytes can exhibit capacity fade over time. Research has pointed towards cooperative degradation pathways as a potential cause for this instability, even in molecules with otherwise highly reversible redox chemistry iu.edu. One such proposed mechanism involves the disproportionation of two charged radical cation molecules. This is followed by subsequent chemical reactions such as anion substitution and deprotonation, leading to the eventual decomposition of the active material iu.edu. This type of cooperative reaction can lead to unexpectedly low chemical stability for catholyte materials iu.edu.

Proton Oxidation Reactions and their Contribution to Degradation

Another identified degradation pathway, particularly in aqueous systems, involves proton oxidation reactions. Studies on water-soluble phenoxazine compounds used as positive electrolytes in flow batteries have indicated that capacity loss during cycling can be attributed to a degradation mechanism involving proton oxidation at the electroactive phenoxazine compound nih.gov. This highlights the importance of the electrolyte composition and the management of proton activity in maintaining the stability of phenoxazine-based redox systems. The stability of phenoxazine derivatives to one-electron oxidation is a crucial factor in their efficacy, especially at elevated temperatures rsc.org.

Applications of Phenoxazine Based Materials in Advanced Technologies

Organic Redox Flow Batteries (ORFB)

Organic redox flow batteries (ORFBs) are a promising technology for large-scale energy storage, and the design of stable, soluble, and high-performance redox-active materials is crucial for their advancement. researchgate.netharvard.edu Phenoxazine (B87303) derivatives have emerged as a compelling class of compounds for both the positive (catholyte) and negative (anolyte) electrolytes in these systems. acs.orgosti.gov

Catholyte and Anolyte Redoxmers based on Phenoxazine Scaffolds

Phenoxazine-based molecules have been successfully employed as both catholytes and anolytes in non-aqueous and aqueous ORFBs. acs.orgacs.orgrsc.org Their utility stems from their reversible redox behavior and tunable electrochemical properties through molecular engineering.

For catholytes , phenoxazine derivatives are attractive due to their stable radical cation formation and high redox potentials. researchgate.netrsc.org Researchers have explored N-substituted phenoxazines to enhance their performance in non-aqueous systems. For instance, derivatives bearing N-methyl and N-isopropyl groups exhibit redox potentials of 0.25 V vs Fc/Fc+ and demonstrate high electrochemical cycling stability. acs.org The introduction of a diaminocyclopropenium (DAC) substituent at the nitrogen atom can further increase the redox potential to 0.70 V vs Fc/Fc+ while maintaining good solubility and cycling stability. acs.org In aqueous systems, phenothiazine derivatives, which are structurally similar to phenoxazines, have shown high reversible capacities, highlighting the potential of this class of heteroaromatic compounds for positive electrolytes. nih.gov

As anolytes , phenazine (B1670421) derivatives, which share a similar heterocyclic core, have been investigated for their performance in aqueous ORFBs. researchgate.netrepec.org By introducing sulfonic acid and hydroxyl groups to the phenazine structure, researchers have achieved high solubility (up to 1.8 M) and a reversible anolyte capacity of 67 Ah L−1. researchgate.netrepec.org A notable example is 7,8-dihydroxyphenazine-2-sulfonic acid, which has been used in an RFB with an operating voltage of 1.4 V and excellent capacity retention over 500 cycles. repec.org Furthermore, novel phenazine derivatives with oligomeric ethylene (B1197577) glycol ether substituents have been designed as anolyte materials for non-aqueous ORFBs, demonstrating reversible reduction at -1.72 V vs. Ag/AgNO3 and exceptional solubility in acetonitrile (B52724) (>2.5 M). rsc.org

Below is a table summarizing the performance of selected phenoxazine and phenazine-based redoxmers in ORFBs.

| Redoxmer Type | Compound | Electrolyte | Redox Potential | Solubility | Key Performance Metric |

| Catholyte | N-isopropyl-phenoxazine | Non-aqueous (MeCN) | 0.25 V vs Fc/Fc+ | Liquid at room temp. | High electrochemical cycling stability at 0.3 M. acs.org |

| Catholyte | DAC-substituted phenoxazine | Non-aqueous (MeCN) | 0.70 V vs Fc/Fc+ | ≥0.35 M | Stable electrochemical cycling. acs.org |

| Catholyte | Methylene (B1212753) Blue (a phenothiazine derivative) | Aqueous | - | 1.5 M | Stable capacity over hundreds of cycles in a full cell. nih.gov |

| Anolyte | 7,8-dihydroxyphenazine-2-sulfonic acid | Aqueous | - | 1.8 M | 67 Ah L−1 reversible capacity; 99.98% capacity retention per cycle. repec.org |

| Anolyte | Phenazine derivative with ethylene glycol ether substituents | Non-aqueous (MeCN) | -1.72 V vs. Ag/AgNO3 | >2.5 M | >95% Coulombic efficiency and good cycling stability. rsc.org |

Design Principles for Enhanced Redox Stability in Battery Systems

The long-term stability of redox-active molecules is a critical factor for the practical application of ORFBs. Several design principles have been established to enhance the redox stability of phenoxazine-based materials.

One key strategy is the modification of the nitrogen atom in the phenoxazine core. N-substitution not only tunes the redox potential but also improves stability. For example, attaching alkyl or cyclopropenium groups to the nitrogen can lead to highly stable materials for non-aqueous catholytes. acs.org

Another important principle is the introduction of solubilizing and electron-withdrawing or -donating groups onto the phenoxazine or phenazine backbone. For aqueous systems, the addition of hydrophilic groups like sulfonic acid (-SO3H), hydroxyl (-OH), or carboxylic acid (-COOH) is essential to achieve high solubility and prevent precipitation of the active material. acs.orgrepec.org These functional groups can also influence the redox potential and stability of the molecule. For instance, the strategic placement of hydroxyl groups on a phenazine core led to a significant increase in solubility and a highly stable anolyte. researchgate.netrepec.org

Furthermore, understanding and mitigating degradation pathways is crucial. Studies on phenoxazine catholytes in aqueous batteries have identified cooperative degradation pathways that need to be addressed through molecular design. osti.gov For phenazine-based anolytes, the introduction of charged ligands, such as quaternary ammonium groups, can help suppress crossover between the anolyte and catholyte, leading to more stable battery cycling. mdpi.com

Finally, the inherent structural properties of the phenoxazine unit contribute to its stability. The negligible structural reorganization of the phenoxazine redox center during electrochemical processes facilitates faster kinetics and leads to superior rate capability and a narrow operating voltage, which are desirable for high-performance battery cathodes. researchgate.netrsc.org

Organic Electronics and Optoelectronic Devices

The excellent photophysical and electrochemical properties of phenoxazine derivatives make them highly suitable for a range of organic electronic and optoelectronic applications. nih.govresearchgate.net Their strong electron-donating nature and ability to form stable excited states are particularly advantageous in devices such as organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Phenoxazine has been extensively used as an electron-donating building block in the design of emitters for OLEDs, especially for those based on thermally activated delayed fluorescence (TADF). nih.govbeilstein-journals.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies of up to 100%. This is achieved in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, leading to a small energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov

A variety of phenoxazine-based TADF emitters have been synthesized by pairing the phenoxazine donor with different acceptor units. For example, combining phenoxazine with a dibenzothiophene sulfoximine acceptor has resulted in TADF emitters with yellow to orange emissions and external quantum efficiencies (EQEs) up to 5.8%. nih.gov In another design, a phenoxazine donor was coupled with a 2,4,6-triphenyl-1,3,5-triazine (TRZ) acceptor, yielding a green TADF emitter with a maximum EQE of 12.5%. rsc.org More complex structures incorporating phenoxazine and dibenzo[a,j]phenazine have achieved EQEs as high as 16%. beilstein-journals.org

The performance of some representative phenoxazine-based TADF emitters in OLEDs is summarized in the table below.

| Donor | Acceptor | Emission Color | Max. EQE (%) | Reference |

| 10H-phenoxazine | Dibenzothiophene sulfoximine derivatives | Yellow to Orange | 5.8 | nih.gov |

| Phenoxazine (PXZ) | 2,4,6-triphenyl-1,3,5-triazine (TRZ) | Green | 12.5 | rsc.org |

| Phenoxazine | Dibenzo[a,j]phenazine | Orange-to-Red | 16 | beilstein-journals.org |

| Phenoxazine units | Boron/nitrogen (B/N) framework | Green | 21.3 | rsc.org |

| Phenoxazine | Pyridazine | - | >5.8 | nih.gov |

Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine derivatives have also been explored as sensitizer dyes in dye-sensitized solar cells (DSSCs). researchgate.netbohrium.com The role of the dye is to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The butterfly-like structure of phenoxazine is advantageous in this context as it can help to reduce dye aggregation on the TiO2 surface, which is often a cause of efficiency loss. bohrium.com

Semiconductor Materials based on Phenoxazine Frameworks

The favorable electronic properties of phenoxazine have led to its incorporation into conjugated polymers for use as semiconductor materials in organic field-effect transistors (OFETs). nih.govresearchgate.netacs.org These polymers often exhibit low ionization potentials (high-lying HOMO levels), which is beneficial for p-type (hole-transporting) semiconductor behavior. nih.govacs.org

For instance, a series of new phenoxazine-based conjugated polymers, including copolymers with fluorene and thiophene, have been synthesized and successfully used as p-channel semiconductors in OFETs. acs.org These materials have demonstrated good film-forming properties and have achieved field-effect hole mobilities of up to 6 × 10⁻⁴ cm²/(V s) with on/off ratios as high as 10⁴. researchgate.netacs.org These results indicate that phenoxazine-based conjugated polymers are a promising class of materials for solution-processable thin-film transistors. acs.org

The table below presents the performance of some phenoxazine-based polymer semiconductors in OFETs.

| Polymer | HOMO Level (eV) | Hole Mobility (cm²/(V s)) | On/Off Ratio |

| Poly(10-hexylphenoxazine-3,7-diyl) | 4.8-4.9 | up to 6 × 10⁻⁴ | up to 10⁴ |

| Poly(10-hexylphenoxazine-3,7-diyl-alt-9,9-dihexyl-2,7-fluorene) | 4.8-4.9 | up to 6 × 10⁻⁴ | up to 10⁴ |

| Poly(10-hexylphenoxazine-3,7-diyl-alt-3-hexyl-2,5-thiophene) | 4.8-4.9 | up to 6 × 10⁻⁴ | up to 10⁴ |

Advanced Catalytic Systems

The phenoxazine scaffold is a privileged structure in the development of advanced catalytic systems, primarily due to its electron-rich nature and reversible redox properties. When integrated into organic molecules, the phenoxazine core can be activated by light, enabling it to participate in photoredox catalytic cycles. This has led to its application in areas traditionally dominated by expensive and potentially toxic heavy metal catalysts, offering a more sustainable alternative. Modifications at the nitrogen atom (position 10) and on the aromatic core allow for the fine-tuning of the molecule's electronic and photophysical properties, such as its redox potentials and light absorption range.

Organic Photoredox Catalysis (OPCs)

Phenoxazine derivatives have emerged as a powerful class of organic photoredox catalysts (PCs), rivaling the performance of highly reducing transition metal-based catalysts. nih.govacs.orgnih.govnottingham.edu.my Upon absorption of light, these molecules can reach an excited state with significantly enhanced electron-donating capabilities. The catalytic activity is deeply rooted in the structure-property relationships of the phenoxazine core and its substituents. nih.govacs.orgnih.govnewiridium.com

Researchers have demonstrated that modifying the phenoxazine core with either electron-donating or electron-withdrawing groups can systematically alter the catalyst's triplet energies, oxidation potentials, and, most importantly, the excited-state reduction potentials. nih.govacs.orgnih.gov For instance, the introduction of N-aryl substituents has been a key strategy in designing effective phenoxazine-based PCs. nih.govacs.orgnih.govnottingham.edu.mynih.gov Computational studies, such as time-dependent density functional theory (TD-DFT), have been instrumental in guiding the design of these catalysts, predicting that specific N-aryl groups (like naphthyl) can promote the formation of a charge transfer (CT) excited state. nih.govnewiridium.com This CT state is crucial for achieving the strong reducing power necessary for many chemical transformations. acs.orgnih.govnottingham.edu.mynih.gov

While the specific compound 10H-Phenoxazine-10-ethanol is not extensively detailed in catalysis literature, its N-alkyl structure is foundational. The principles established for N-aryl and core-modified phenoxazines provide a framework for understanding its potential. The ethanol (B145695) group would primarily influence solubility and steric factors, while the fundamental photoredox activity resides in the phenoxazine core. The development of these organic catalysts is a significant step towards more sustainable chemical synthesis. morressier.comnewiridium.com

| Catalyst/Substituent | Absorption Max (λmax, nm) | Excited State Reduction Potential (E0*T1 vs. SCE) | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-Phenylphenoxazine | ~350 (UVA) | -1.8 to -2.0 V | Simple N-aryl substitution | nih.gov |

| N-Naphthylphenoxazine | ~365 (UVA) | ~ -2.0 V | Promotes charge transfer (CT) excited state | nih.gov |

| Core-Substituted N-Aryl Phenoxazine | Visible Light | Strongly Reducing | Designed for visible light absorption | acs.orgnih.gov |

Metal-Free Polymerization Catalysis

A prominent application of phenoxazine-based photoredox catalysts is in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govacs.orgnih.govscielo.br This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, a hallmark of controlled radical polymerization. nih.govscielo.br The motivation for developing O-ATRP is to eliminate residual metal contamination in the final polymer products, which is a significant concern for materials used in biomedical or electronic applications. morressier.comscielo.br

In O-ATRP, the phenoxazine catalyst, upon photoexcitation, becomes strongly reducing and activates a dormant polymer chain (typically an alkyl halide) by transferring an electron. This process generates a propagating radical and initiates polymerization. N-aryl phenoxazines have proven to be particularly effective catalysts for O-ATRP of monomers like methyl methacrylate (PMMA). nih.govacs.orgnih.gov Studies have shown a linear growth of polymer molecular weight with monomer conversion and the ability to produce PMMA with dispersity values (Đ) at or below 1.5, indicating a well-controlled process. nih.govacs.orgnih.govnewiridium.com

The success of these catalysts depends on factors such as strong absorption of visible light and powerful excited-state reduction potentials to maintain control throughout the polymerization. nih.govacs.orgnih.govnewiridium.com Research has led to the development of core-substituted phenoxazines that absorb visible light and outperform earlier UV-absorbing derivatives, achieving quantitative initiator efficiencies and producing polymers with dispersities as low as 1.13 to 1.31. nih.govnih.gov One study detailed the synthesis of 10-(perylen-yl)-10H-phenoxazine, which acted as an efficient metal-free catalyst for O-ATRP under UV irradiation, achieving controlled polymerization of methacrylates. scielo.br

| Catalyst Type | Light Source | Monomer Conversion | Polymer Dispersity (Đ) | Key Advantage | Reference |

|---|---|---|---|---|---|

| N-Aryl Phenoxazines | UVA Light | High | ≤ 1.5 | Effective metal-free control | nih.govnewiridium.com |

| Visible Light Absorbing Phenoxazine | White LEDs | High | 1.13 - 1.31 | Avoids UV, superior control | nih.govnih.gov |

| 10-(Perylen-yl)-10H-phenoxazine (PHP) | UV (365 nm) | up to 77.6% | < 1.5 | Demonstrates core functionalization strategy | scielo.br |

Chemical Sensing and Fluorescent Probes

The inherent fluorescence of the phenoxazine ring system makes it an excellent platform for designing chemical sensors and fluorescent probes. nih.gov These probes are developed to detect specific analytes, such as ions or molecules, with high sensitivity and selectivity. The sensing mechanism often relies on a change in the fluorescence properties (e.g., intensity, wavelength) of the phenoxazine derivative upon interaction with the target analyte. This change can be a "turn-on" or "turn-off" response.

Phenoxazine-based probes have been successfully designed for a variety of targets:

Anion Detection: A highly selective "turn-off" fluorescent chemosensor for cyanide (CN⁻) ions was developed from a phenoxazine fluorophore. ingentaconnect.com The probe exhibited a strong quenching of its fluorescence emission in the presence of cyanide, with a detection limit of 9.8 x 10⁻⁹ M, which is significantly lower than the limits set by the World Health Organization (WHO). ingentaconnect.com

Cation Detection: A "turn-on" near-infrared (NIR) fluorescent probe was synthesized for the selective detection of copper (II) ions (Cu²⁺). nih.gov Upon reacting with Cu²⁺, the probe's fluorescence increased significantly, accompanied by a visible color change. This sensor showed excellent sensitivity, with a low detection limit of 1.93 nM, and was successfully used to detect Cu²⁺ in living cells. nih.gov

pH Sensing: Benzo[a]phenoxazine derivatives have been developed as reversible, near-infrared fluorescent probes for pH. acs.org By attaching different pyridinium structures, researchers created a series of water-soluble probes with varying pKa values (2.7, 5.8, and 7.1), allowing for pH sensing across a broad range. acs.org

Water Detection: Novel phenoxazine-based covalent organic frameworks (COFs) have been engineered as "turn-off" fluorescent probes for detecting trace amounts of water in organic solvents. rsc.org The fluorescence of the COF material is quenched by water molecules through hydrogen bonding interactions, enabling the detection of water content with a limit as low as 0.0656% v/v in THF. rsc.org

The versatility of the phenoxazine core, allowing for straightforward chemical modification, enables the creation of tailored probes for a wide array of biologically and environmentally important analytes. nih.gov

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| POH Sensor | Cyanide (CN⁻) | Fluorescence Turn-Off | 9.8 nM | ingentaconnect.com |

| PZ-N Probe | Copper (Cu²⁺) | Fluorescence Turn-On (NIR) | 1.93 nM | nih.gov |

| Benzo[a]phenoxazine derivatives | pH (H⁺) | Reversible Fluorescence Enhancement | pKa values from 2.7 to 7.1 | acs.org |

| TFPT-DAPO-COF | Water (H₂O) | Fluorescence Turn-Off | 0.0656% v/v | rsc.org |

Future Research Directions and Emerging Trends in 10h Phenoxazine 10 Ethanol Chemistry

Development of Novel Phenoxazine (B87303) Architectures with Tunable Electronic and Redox Properties

A primary direction for future research lies in the rational design and synthesis of new phenoxazine architectures to precisely control their electronic and redox characteristics. The properties of phenoxazine derivatives can be synthetically modulated by introducing various substituents on the heterocyclic core or the nitrogen atom. nih.gov For 10H-Phenoxazine-10-ethanol, the N-ethanol group serves as a key modifiable position.

Strategic modifications to the phenoxazine scaffold are known to significantly impact its functionality. For instance, replacing N-aryl groups with N-alkyl substituents, such as the ethanol (B145695) group, is a known strategy to alter excited-state energetics. nih.gov Furthermore, modifying the core of the phenoxazine structure with electron-donating or electron-withdrawing groups can be used to systematically alter triplet energies, oxidation potentials, and excited-state reduction potentials. nih.gov

Future work will likely focus on leveraging the N-ethanol group as a reactive handle for further functionalization. This could involve esterification, etherification, or conversion to other functional groups to attach moieties that can extend the π-conjugation, introduce specific electronic effects, or enable self-assembly. The goal is to create a library of derivatives with finely-tuned properties for specific applications, such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and photoredox catalysis. nih.gov Computational modeling, particularly time-dependent density functional theory (TD-DFT), will be a crucial tool in guiding the design of these new molecules to predict their photoexcitation behavior and redox potentials before synthesis. nih.gov

| Modification Type | Example Moiety | Predicted Effect on Electronic/Redox Properties | Potential Application |

|---|---|---|---|

| Core Substitution (Electron-Withdrawing) | Cyano (-CN) or Nitro (-NO₂) groups | Lowers LUMO energy, increases oxidation potential. nih.gov | Photoredox Catalysis, Electron-Transport Materials |

| Core Substitution (Electron-Donating) | Methoxy (-OCH₃) or Amino (-NH₂) groups | Raises HOMO energy, decreases oxidation potential. nih.gov | Hole-Transport Materials, DSSCs |

| N-Ethanol Group Functionalization (π-extension) | Attachment of an aryl group (e.g., phenyl, pyrenyl) via ester linkage | Red-shifts absorption/emission spectra, enhances light absorption. nih.gov | OLEDs, Fluorescent Probes |

| N-Ethanol Group Functionalization (Redox-active) | Attachment of a ferrocene (B1249389) or viologen unit | Introduces additional stable redox states. | Redox-Switchable Materials, Molecular Electronics |

Advanced Characterization Techniques for Mechanistic Elucidation in Complex Systems

As phenoxazine derivatives are employed in increasingly complex systems, a deep understanding of their reaction mechanisms and photophysical pathways becomes essential. Future research will heavily rely on the application of advanced characterization techniques to probe these processes. While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the identity of new compounds nih.gov, more sophisticated techniques are required to understand their dynamic behavior.

Cyclic voltammetry (CV) is a key technique used to evaluate the oxidation potentials and redox reversibility of phenoxazine derivatives, providing insight into their electron-transfer capabilities. nih.gov Spectroscopic methods, especially UV-visible absorption spectroscopy, are fundamental for determining how efficiently the molecules absorb light to populate the excited states responsible for their reactivity. nih.gov

To gain deeper mechanistic insights, future studies will increasingly employ time-resolved spectroscopic techniques. Methods such as transient absorption spectroscopy and time-resolved photoluminescence can monitor the formation and decay of excited states and radical intermediates on timescales from femtoseconds to milliseconds. This information is critical for understanding the efficiency of processes like intersystem crossing in photoredox catalysts or charge separation in solar cells. Furthermore, spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, will be invaluable for characterizing the electronic structure of redox-generated species (e.g., the radical cation, PC•+).

Integration of Phenoxazine Scaffolds into Hybrid Organic-Inorganic Materials

A significant emerging trend is the incorporation of functional organic molecules like phenoxazines into inorganic frameworks to create hybrid materials with synergistic properties. researchgate.net The concept involves linking the organic component, which provides specific electronic, optical, or redox activity, with an inorganic support that can offer structural stability, catalytic sites, or conductivity. acs.org

The N-ethanol group of 10H-Phenoxazine-10-ethanol is an ideal anchor for grafting the molecule onto inorganic surfaces. The terminal hydroxyl (-OH) group can form strong covalent bonds (e.g., siloxane or phosphonate (B1237965) linkages) with a variety of inorganic materials. This allows for the creation of novel hybrid structures where the phenoxazine unit is integrated into systems like:

Metal-Organic Frameworks (MOFs): The phenoxazine derivative could act as a functional ligand, imparting redox activity or luminescence to the porous framework for sensing or catalysis.

Polyoxometalates (POMs): Covalent attachment to these molecular metal oxide clusters can combine the redox properties of the phenoxazine with the multi-electron transfer capabilities and catalytic activity of the POM. acs.orgrsc.org

Semiconductor Nanoparticles (e.g., TiO₂, ZnO): Anchoring phenoxazine dyes onto semiconductor surfaces is the fundamental principle behind dye-sensitized solar cells. Future work could explore new linkages and inorganic materials to improve charge injection efficiency and device stability.

Cyclophosphazenes: The thermally stable inorganic cyclophosphazene core can be functionalized with multiple phenoxazine units, leading to materials with tunable emissive properties. iipseries.org

The development of these hybrid materials opens pathways to applications in heterogeneous catalysis, chemical sensing, energy conversion, and advanced coatings.

| Inorganic Component | Potential Linkage via N-ethanol Group | Resulting Hybrid Material Property | Potential Application |

|---|---|---|---|

| Silica (SiO₂) or Mesoporous Silica | Siloxane bond (-O-Si) | Enhanced thermal stability; immobilized photocatalyst. | Heterogeneous Catalysis, Chromatography |

| Titanium Dioxide (TiO₂) Nanoparticles | Ti-O-C covalent bond | Improved charge separation and light harvesting. | Dye-Sensitized Solar Cells, Photocatalytic Degradation |

| Polyoxometalate (POM) Clusters | Ester or ether linkage to functionalized POM | Multi-redox activity, combined photo- and electro-catalysis. acs.org | Multi-electron Catalysis, Energy Storage |

| Gold or Silver Nanoparticles | Thiolation of the ethanol group for Au-S bond | Surface plasmon resonance enhancement of fluorescence. | Advanced Biosensing, Bioimaging |

Sustainable Synthesis and Green Chemistry Approaches for Phenoxazine Production

The chemical industry is increasingly moving towards more environmentally friendly processes. A key future direction for phenoxazine chemistry is the development of sustainable and green synthetic methods. colab.ws Traditional syntheses of phenoxazines and related heterocycles often rely on toxic organic solvents, hazardous reagents, and can generate significant chemical waste. researchgate.net

Future research will focus on adopting the principles of green chemistry for the production of 10H-Phenoxazine-10-ethanol and its derivatives. Emerging strategies include:

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or supercritical fluids. The synthesis of some phenoxazine dyes has already been demonstrated in aqueous media. chemrxiv.org

Catalyst-Free and Solvent-Free Reactions: Performing reactions under neat conditions (solvent-free) or developing catalyst-free pathways reduces waste and simplifies purification. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can often lead to significantly shorter reaction times, higher yields, and lower energy consumption compared to conventional heating. researchgate.net

Biocatalysis: Employing enzymes, such as laccases, for the synthesis of phenoxazine chromophores represents a highly sustainable approach, operating under mild conditions with high selectivity. nih.gov

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste streams. A one-pot synthesis for a benzo[a]phenoxazine has been reported. nih.gov

By embracing these green chemistry approaches, the synthesis of valuable phenoxazine compounds can become more economical, safer, and environmentally benign, aligning with the growing demand for sustainable chemical manufacturing. colab.ws

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10H-Phenoxazine-10-ethanol, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives are synthesized by refluxing 10H-phenothiazine with ethylating agents (e.g., bromoethanol) in ethanol under inert atmospheres. Reaction progress is monitored via TLC (silica gel plates, hexane:ethyl acetate 7:3), and purification involves acid-base extraction followed by recrystallization in ethyl acetate . Standardization requires optimizing solvent polarity (ethanol vs. dichloromethane), stoichiometry (1:1.2 molar ratio of phenothiazine to ethylating agent), and reaction time (12–24 hours at 80°C) .

Q. How can researchers confirm the structural integrity of 10H-Phenoxazine-10-ethanol post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare -NMR peaks (e.g., δ 3.8–4.2 ppm for ethanol-linked protons) and -NMR for sp-hybridized carbons.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 287.1 [M+H]) and fragmentation patterns.

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility testing of 10H-Phenoxazine-10-ethanol?

- Methodological Answer : Perform solubility assays in graded ethanol-water mixtures (10–100% ethanol) at 25°C. Use UV-Vis spectroscopy (λmax 280–320 nm) to quantify solubility. Polar aprotic solvents (e.g., DMSO) may enhance solubility for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural predictions for 10H-Phenoxazine-10-ethanol derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and torsion values. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.189 Å, b = 8.241 Å, γ = 66.649°) confirm deviations from DFT-predicted geometries. Use Mercury software to compare experimental vs. computational data (e.g., RMSD < 0.05 Å for backbone atoms) .

Q. What experimental designs are effective for probing the antioxidant or HDAC inhibitory mechanisms of 10H-Phenoxazine-10-ethanol?

- Methodological Answer :

- Antioxidant Assays : Measure DPPH radical scavenging (IC50) and compare with trolox standards. Use ESR spectroscopy to detect phenoxyl radical intermediates .

- HDAC Inhibition : Perform enzyme kinetics (Km, Vmax) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Structural analogs like 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22) show IC50 values <1 µM via competitive inhibition .

Q. How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo models for this compound?

- Methodological Answer : Apply pharmacokinetic modeling (e.g., compartmental analysis) to assess bioavailability and metabolite formation. Use LC-MS/MS to quantify parent compound and metabolites in plasma. Adjust dosing regimens based on species-specific clearance rates (e.g., murine t1/2 = 2.5 hours vs. human hepatocyte t1/2 = 6 hours) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in phenoxazine derivatives?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation: Y = Bottom + (Top-Bottom)/(1 + 10<sup>(LogEC50 - X) * HillSlope</sup>)). Validate with ANOVA (p < 0.05) and report 95% confidence intervals .

Q. How should researchers validate computational docking studies of 10H-Phenoxazine-10-ethanol with HDAC isoforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.